molecular formula C11H14O4 B1351816 2-(4-Methoxyphenoxy)butanoic acid CAS No. 67648-60-6

2-(4-Methoxyphenoxy)butanoic acid

Cat. No. B1351816
CAS RN: 67648-60-6
M. Wt: 210.23 g/mol
InChI Key: AQYSEMOXZAZTII-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenoxy)butanoic acid, also known as 2-Methoxybenzoic acid or 2-Methoxybenzoic acid, is an organic compound belonging to the carboxylic acid family. It is used as an intermediate in the synthesis of various organic compounds and is also used in the production of pharmaceuticals, dyes, and fragrances. It is also used as a reagent in various biochemical and physiological studies.

Scientific Research Applications

Sorption Studies

Research on 2,4-dichlorophenoxyacetic acid (2,4-D) and related phenoxy herbicides, which share structural similarities with 2-(4-Methoxyphenoxy)butanoic acid, has shown significant sorption to soil organic matter and minerals. Soil organic matter and iron oxides are key sorbents for these compounds, highlighting the environmental behavior and fate of such chemicals in agricultural settings (Werner, Garratt, & Pigott, 2012).

Methionine Sources in Animal Nutrition

2-Hydroxy-4-(methylthio) butanoic acid (HMTBA) and DL-methionine (DL-Met) have been studied for their bioefficacy in animal nutrition, particularly in monogastric animals. The structural differences between HMTBA and DL-Met lead to differences in absorption, metabolism, and utility by animals, impacting feed consumption and growth rates (Vázquez-Añón et al., 2017).

Antioxidant and Therapeutic Applications

Compounds like syringic acid, which are structurally related to 2-(4-Methoxyphenoxy)butanoic acid, have been found to possess a wide range of therapeutic applications including antioxidant, antimicrobial, anti-inflammatory, and neuroprotective activities. These findings suggest potential biomedical applications for structurally related compounds (Srinivasulu et al., 2018).

Organic Synthesis

Studies on organic synthesis have explored the reactivity of similar compounds in various chemical reactions. For example, research on the acidolysis of lignin model compounds has provided insights into the potential use of such compounds in the development of sustainable chemical processes (Yokoyama, 2015).

properties

IUPAC Name

2-(4-methoxyphenoxy)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4/c1-3-10(11(12)13)15-9-6-4-8(14-2)5-7-9/h4-7,10H,3H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQYSEMOXZAZTII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)OC1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60406140
Record name 2-(4-methoxyphenoxy)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60406140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methoxyphenoxy)butanoic acid

CAS RN

67648-60-6
Record name 2-(4-methoxyphenoxy)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60406140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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